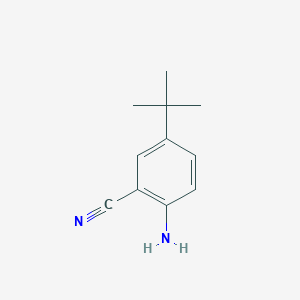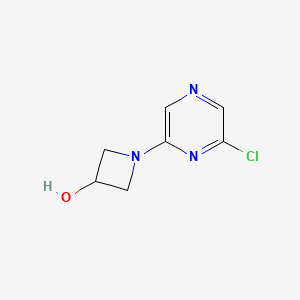![molecular formula C7H12N2O B1527081 (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 868552-09-4](/img/structure/B1527081.png)
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Overview
Description
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a member of the pyrrole family of compounds, which are known to possess a range of biological and pharmacological activities. The compound has a unique structure and is composed of three aromatic rings connected by two carbon-carbon bonds. This structure gives it a high degree of stability and a low degree of reactivity, making it an attractive target for drug discovery and development.
Scientific Research Applications
Conformational and Structural Studies
- The compound (3aRS, 9aSR, 9bSR)-Octahydro-1H-furo[3',4':4,5]isoxazolo[2,3-a]pyridin-1-one, a structurally similar derivative, has been studied for its conformational behavior in solid state and solution. These studies contribute to the understanding of molecular conformations and their effects in various environments, highlighting the significance of structural analysis in research (Alvarez-Larena et al., 1995).
Pharmaceutical Research
- Research has been conducted on the synthesis of enantiomers of octahydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives for potential pharmaceutical applications. These studies involve complex chemical processes, indicating the compound's relevance in the development of new therapeutic agents (Zhu et al., 2009).
Synthesis and Chemical Applications
- The compound has been used in stereoselective synthesis processes, demonstrating its applicability in creating specific molecular structures for research and industrial purposes (Viveros-Ceballos et al., 2017).
- Facile preparation methods have been explored for enantiomers of octahydropyrrolo[2,3-c]pyridine, which can be critical in simplifying the synthesis process for research and industrial use (Shieh et al., 2007).
properties
IUPAC Name |
(3aR,7aR)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMNJGBKPGDPH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717640 | |
| Record name | (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one | |
CAS RN |
868552-09-4 | |
| Record name | (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

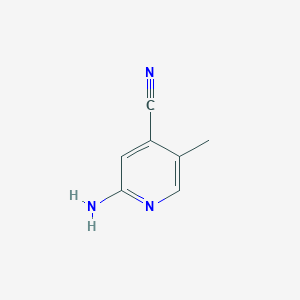
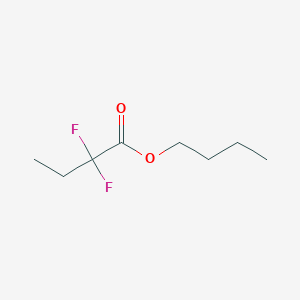




![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)
![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)
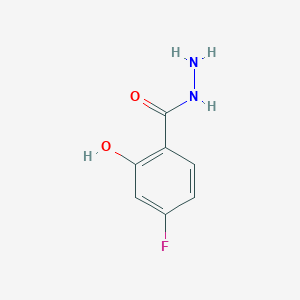
![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)
